Benzyl benzoate-d5

Analytical Chemistry Mass Spectrometry Pharmacokinetics

Benzyl benzoate-d5 (CAS 347840-01-1) is a stable isotope-labeled analog of benzyl benzoate, wherein five hydrogen atoms on the phenyl ring of the benzyl moiety are substituted with deuterium atoms. This compound, with a molecular formula of C₁₄H₇D₅O₂ and a molecular weight of 217.27 g/mol, retains the core chemical structure and biological activity of its non-deuterated parent while possessing a distinctive +5 mass shift detectable by mass spectrometry.

Molecular Formula C14H12O2
Molecular Weight 217.27 g/mol
Cat. No. B15572032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl benzoate-d5
Molecular FormulaC14H12O2
Molecular Weight217.27 g/mol
Structural Identifiers
InChIInChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,3D,4D,7D,8D
InChIKeySESFRYSPDFLNCH-DYVTXVBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Benzoate-d5 for Procurement: Deuterium-Labeled Internal Standard and Metabolic Tracer


Benzyl benzoate-d5 (CAS 347840-01-1) is a stable isotope-labeled analog of benzyl benzoate, wherein five hydrogen atoms on the phenyl ring of the benzyl moiety are substituted with deuterium atoms [1]. This compound, with a molecular formula of C₁₄H₇D₅O₂ and a molecular weight of 217.27 g/mol, retains the core chemical structure and biological activity of its non-deuterated parent while possessing a distinctive +5 mass shift detectable by mass spectrometry [1]. Its primary utility in scientific and industrial settings lies in its role as an internal standard for quantitative LC-MS and GC-MS analyses, enabling precise tracking of benzyl benzoate in complex biological and environmental matrices, as well as its application in elucidating metabolic and pharmacokinetic pathways [2].

Why Unlabeled Benzyl Benzoate or Other Analogs Cannot Substitute Benzyl Benzoate-d5


Generic substitution of benzyl benzoate-d5 with unlabeled benzyl benzoate or alternative internal standards (e.g., structural analogs) is scientifically invalid and can lead to significant quantitative errors. In LC-MS/MS workflows, the co-eluting unlabeled analyte cannot be distinguished from the target molecule, rendering accurate quantification impossible [1]. While structural analog internal standards (e.g., benzyl benzoate-d12) are an option, they are subject to differential matrix effects and recovery inconsistencies due to subtle physicochemical variations. Benzyl benzoate-d5, as a stable isotope-labeled (SIL) internal standard, exhibits virtually identical chemical behavior to its unlabeled counterpart, including ionization efficiency and extraction recovery, ensuring superior compensation for sample preparation variability, matrix effects, and instrument fluctuations [1][2].

Quantitative Differentiation of Benzyl Benzoate-d5: A Comparative Evidence Guide


Molecular Weight and Mass Spectrometric Differentiation from Unlabeled Benzyl Benzoate

Benzyl benzoate-d5 is distinguished from its unlabeled counterpart (benzyl benzoate) by a precise mass shift of +5.0318 Da, resulting from the replacement of five hydrogen atoms (¹H, 1.0078 Da each) with five deuterium atoms (²H, 2.0141 Da each) [1]. This isotopic shift creates a distinct and quantifiable peak separation in mass spectrometry, enabling the use of benzyl benzoate-d5 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of benzyl benzoate in complex matrices .

Analytical Chemistry Mass Spectrometry Pharmacokinetics

Physicochemical Property Comparison: Benzyl Benzoate-d5 vs. Unlabeled Benzyl Benzoate

Benzyl benzoate-d5 exhibits a slightly higher density compared to unlabeled benzyl benzoate due to the increased mass of deuterium. Density measurements show benzyl benzoate-d5 at 1.156 g/cm³, while unlabeled benzyl benzoate is consistently reported in the range of 1.112-1.118 g/cm³ . Boiling points are nearly identical, with values of 324.1±11.0 °C for benzyl benzoate-d5 and 323-324 °C for the unlabeled compound .

Physical Chemistry Analytical Chemistry Method Development

Isotopic Purity and Labeling Efficiency: d5 vs. d12 and Other Analogs

Commercial benzyl benzoate-d5 is available with a deuterium incorporation of ≥98 atom % D . This high isotopic purity ensures minimal unlabeled (d0) background signal, which is critical for achieving low limits of quantitation (LLOQ) in bioanalysis. In contrast, benzyl benzoate-d12 (fully deuterated) may exhibit a different chromatographic retention time (deuterium isotope effect) compared to the d5 variant, potentially causing differential matrix effects and reducing accuracy as a co-eluting internal standard .

Analytical Chemistry Method Validation Isotopic Labeling

Strategic Application Scenarios for Benzyl Benzoate-d5 Procurement


Quantitative LC-MS/MS Bioanalysis of Benzyl Benzoate in Pharmacokinetic Studies

Benzyl benzoate-d5 is the definitive internal standard for the accurate quantification of benzyl benzoate in biological matrices (plasma, tissue) during preclinical and clinical pharmacokinetic studies. Its nearly identical physicochemical properties and distinct +5 Da mass shift ensure co-elution and identical ionization efficiency, thereby correcting for matrix effects and instrument variability . This application leverages the evidence from Section 3 (Mass Spectrometric Differentiation) and is critical for obtaining reliable PK parameters (e.g., Cmax, AUC, t1/2) required for drug development and regulatory submissions [1].

Metabolic Pathway Elucidation in Scabies and Demodex Research

Due to its deuterium labeling, benzyl benzoate-d5 serves as a powerful tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of benzyl benzoate, a topical agent for scabies and Demodex-associated skin conditions . Researchers can administer the labeled compound and track its metabolites using mass spectrometry, distinguishing them from endogenous background signals. This application directly stems from the compound's function as a metabolic tracer (Section 1) and its isotopic purity (Section 3), enabling precise mapping of metabolic pathways that would be impossible with the unlabeled compound [1].

Method Development and Validation for Fragrance and Cosmetic Analysis

In the cosmetics industry, benzyl benzoate-d5 is an essential reference standard for developing and validating analytical methods (e.g., GC-MS, LC-MS) to quantify benzyl benzoate—a common fragrance ingredient—in finished products . Its use as an internal standard ensures method accuracy, precision, and robustness in complex formulations. This application is directly supported by the physicochemical property comparison (Section 3), which confirms its similar volatility and behavior to the analyte, ensuring reliable performance as an internal standard in routine quality control and stability testing [1].

Environmental Fate and Biodegradation Studies

For environmental scientists tracking the fate of benzyl benzoate (used as an insect repellent or acaricide), benzyl benzoate-d5 provides a stable isotope tracer to distinguish the compound from its natural abundance background in soil and water samples . This allows for precise quantification of degradation rates and identification of transformation products, leveraging the distinct mass difference quantified in Section 3. This application is critical for environmental risk assessment and understanding the compound's persistence in ecosystems.

Technical Documentation Hub

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